N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide
CAS No.: 1421466-69-4
Cat. No.: VC7148110
Molecular Formula: C16H17F2NO3
Molecular Weight: 309.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421466-69-4 |
|---|---|
| Molecular Formula | C16H17F2NO3 |
| Molecular Weight | 309.313 |
| IUPAC Name | N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C16H17F2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)11-3-4-13(17)14(18)8-11/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21) |
| Standard InChI Key | WTYZMHOZHISNHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Introduction
Synthesis
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide would typically involve multi-step organic reactions. Common methods might include:
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Starting Materials: 2,5-dimethylfuran and difluorobenzamide derivatives.
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Reagents: Bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide), and catalysts to facilitate reactions.
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Reaction Conditions: Careful control of temperature, pH, and reaction time to optimize yield and purity.
Potential Applications
Given its structure, this compound could have potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. Compounds with similar structures often exhibit biological activity due to their functional groups.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Possible due to the presence of difluorobenzamide and 2,5-dimethylfuran moieties |
| Anticancer Activity | Potential based on related compounds with similar functional groups |
| Medicinal Chemistry | Could be used in the design of new drugs with specific biological targets |
Research Findings
While specific research findings for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide are not available, studies on related compounds suggest that modifications in structure can lead to variations in potency and spectrum of activity against various pathogens. For instance, compounds with fluorinated benzamide groups have shown promising biological activities in other contexts .
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